Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-
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Overview
Description
Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C12H9N3O4S. This compound is characterized by the presence of a benzenamine core substituted with nitro and thio groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzenamines.
Scientific Research Applications
Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]- exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the thio group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-2-nitro-: Contains a chloro group instead of a thio group.
Benzenamine, 4-nitro-N-phenyl-: Contains a phenyl group instead of a thio group.
Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of a thio group .
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
127923-96-0 |
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Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-nitro-4-(4-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2 |
InChI Key |
CCZYAADVWIVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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